molecular formula C10H12FNO2 B1400044 3-Fluoroisonicotinic acid tert-butyl ester CAS No. 1254475-68-7

3-Fluoroisonicotinic acid tert-butyl ester

Cat. No.: B1400044
CAS No.: 1254475-68-7
M. Wt: 197.21 g/mol
InChI Key: QVFMZEBJUUOKCF-UHFFFAOYSA-N
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Description

3-Fluoroisonicotinic acid tert-butyl ester is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a tert-butyl ester group and a fluorine atom attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoroisonicotinate typically involves the esterification of 3-fluoroisonicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ester bond. Commonly used catalysts include sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-fluoroisonicotinate can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact. The use of flow microreactors allows for the direct introduction of the tert-butoxycarbonyl group into the 3-fluoroisonicotinic acid, resulting in a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoroisonicotinic acid tert-butyl ester can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The presence of the fluorine atom and the ester group makes it a versatile intermediate in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction can be facilitated by using nucleophiles such as amines or thiols under basic conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed: The major products formed from these reactions include tert-butyl 3-fluoroisonicotinate derivatives, such as amides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoroisonicotinic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can modulate receptor activity by binding to specific receptor sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

    Tert-butyl 3-chloroisonicotinate: Similar structure but with a chlorine atom instead of fluorine.

    Tert-butyl 3-bromoisonicotinate: Similar structure but with a bromine atom instead of fluorine.

    Tert-butyl 3-iodoisonicotinate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: 3-Fluoroisonicotinic acid tert-butyl ester is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making tert-butyl 3-fluoroisonicotinate a valuable intermediate in drug design and development .

Properties

IUPAC Name

tert-butyl 3-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFMZEBJUUOKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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